Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate
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Overview
Description
Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate is an organic compound with the molecular formula C15H16N2O6 It is a derivative of malonic acid and is characterized by the presence of a cyano group and a nitrophenyl group attached to the malonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(cyano(4-nitrophenyl)methyl)malonate typically involves the alkylation of diethyl malonate with a suitable halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic substitution with the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 2-(cyano(4-nitrophenyl)methyl)malonate involves its ability to undergo various chemical transformations. The cyano and nitrophenyl groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a variety of organic reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the cyano and nitrophenyl groups.
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2-(4-chloro-2-nitrophenyl)malonate: Contains a chloro group instead of a cyano group.
Properties
Molecular Formula |
C15H16N2O6 |
---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
diethyl 2-[cyano-(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H16N2O6/c1-3-22-14(18)13(15(19)23-4-2)12(9-16)10-5-7-11(8-6-10)17(20)21/h5-8,12-13H,3-4H2,1-2H3 |
InChI Key |
AATUFLCASIZBAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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